molecular formula C21H19NO3 B239528 Ethyl 4-[(2-naphthylacetyl)amino]benzoate

Ethyl 4-[(2-naphthylacetyl)amino]benzoate

Cat. No. B239528
M. Wt: 333.4 g/mol
InChI Key: LZZZUZIKEFGSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2-naphthylacetyl)amino]benzoate, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research for its ability to inhibit calcium-activated chloride channels. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

Ethyl 4-[(2-naphthylacetyl)amino]benzoate inhibits the activity of calcium-activated chloride channels by binding to a specific site on the channel protein. This binding results in the inhibition of chloride ion transport across the cell membrane. The exact mechanism of action of this compound on calcium-activated chloride channels is not fully understood, but it is thought to involve a conformational change in the channel protein that prevents the movement of chloride ions across the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of CFTR chloride channel activity by this compound has been shown to increase the viscosity of mucus in the lungs, which can lead to the development of respiratory infections and chronic obstructive pulmonary disease (COPD). Inhibition of calcium-activated chloride channels in the gastrointestinal tract by this compound has been shown to reduce intestinal motility and secretion, which can lead to constipation and other gastrointestinal disorders.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(2-naphthylacetyl)amino]benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of calcium-activated chloride channels, which makes it an ideal tool for studying the role of these channels in various physiological processes. This compound is also a stable compound that can be easily synthesized and stored for extended periods of time.
However, there are also limitations associated with the use of this compound in lab experiments. This compound can have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results. In addition, the use of this compound in animal studies can be limited by its poor solubility and bioavailability.

Future Directions

There are several future directions for the research on Ethyl 4-[(2-naphthylacetyl)amino]benzoate. One area of interest is the development of more potent and selective inhibitors of calcium-activated chloride channels. Another area of interest is the investigation of the role of calcium-activated chloride channels in various disease states, including cystic fibrosis, COPD, and gastrointestinal disorders. Finally, the development of new drug delivery systems for this compound could improve its bioavailability and solubility, which would facilitate its use in animal studies and clinical trials.
Conclusion
In conclusion, this compound is a nonsteroidal anti-inflammatory drug that has been extensively used in scientific research for its ability to inhibit calcium-activated chloride channels. This compound has been synthesized using various methods and has been shown to have various biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound is a valuable tool for studying the role of calcium-activated chloride channels in various physiological processes and disease states.

Synthesis Methods

Ethyl 4-[(2-naphthylacetyl)amino]benzoate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of triethylamine to form this compound. Other methods include the reaction of 2-naphthylacetic acid with ethyl 4-aminobenzoate in the presence of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Scientific Research Applications

Ethyl 4-[(2-naphthylacetyl)amino]benzoate has been extensively used in scientific research for its ability to inhibit calcium-activated chloride channels. This compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of fluid and electrolyte transport in various tissues, including the lungs, pancreas, and sweat glands. This compound has also been shown to inhibit the activity of the calcium-activated chloride channels in the gastrointestinal tract, which are involved in the regulation of intestinal motility and secretion.

properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 4-[(2-naphthalen-2-ylacetyl)amino]benzoate

InChI

InChI=1S/C21H19NO3/c1-2-25-21(24)17-9-11-19(12-10-17)22-20(23)14-15-7-8-16-5-3-4-6-18(16)13-15/h3-13H,2,14H2,1H3,(H,22,23)

InChI Key

LZZZUZIKEFGSII-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.